2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide
Overview
Description
1-[[2-(1,2-benzoxazol-3-yl)-1-oxoethyl]amino]-3-(4-chlorophenyl)thiourea is a benzisoxazole.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Synthesis of Arylidene-hydrazinyl-thiazolines
The compound has been utilized in the synthesis of arylidene-hydrazinyl-thiazolines through a series of chemical reactions involving condensation with aromatic aldehydes and subsequent reactions. These compounds were characterized using spectroscopic methods and mass spectrometry, providing insights into their molecular structure and fragmentation pathways Ramadan, 2019.
Antibacterial Agents
Derivatives of the compound have been synthesized and screened for antibacterial activity against both gram-positive and gram-negative bacteria. QSAR studies indicated the positive contribution of substituents, suggesting the potential of these compounds as antibacterial agents Desai, Bhavsar, Shah, & Saxena, 2008.
Antimalarial Activity
Derivatives containing benzimidazole moiety were synthesized and evaluated for their antimalarial properties. Some compounds showed significant activity against malaria, highlighting their potential in antimalarial drug development Divatia, Rajani, Rajani, & Patel, 2014.
Synthesis of New Thiazole and Pyrimidine Derivatives
The compound has been employed in the synthesis of novel thiazole and pyrimidine derivatives incorporating a naphthalene moiety, showcasing the versatility of the compound in generating a wide range of heterocyclic compounds Gomha & Badrey, 2013.
Biological Activities and Applications
Anticonvulsant Agents
A series of derivatives have been synthesized and evaluated for their anticonvulsant and acute toxicity screening, identifying promising leads for further development into anticonvulsant drugs Amir, Asif, Ali, & Hassan, 2012.
Optical Probes for Metal Ions
A simple-structured derivative was synthesized and investigated as a dual-channel optical probe for detecting Hg^2+ and Ag^+, demonstrating the compound's potential in environmental monitoring and analytical chemistry Shi, Chen, Chen, Xie, & Hui, 2016.
Antioxidant Activity
New derivatives have been synthesized and evaluated for their antioxidant activity, identifying compounds with excellent antioxidant properties. This highlights the potential of these derivatives in developing antioxidant therapies Bărbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzisoxazole derivatives have been reported to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Benzisoxazole molecules have been extensively used as a starting material for different mechanistic approaches in drug discovery . The interaction with its targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Given the wide range of biological activities associated with benzisoxazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad range of biological activities associated with benzisoxazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in the modulation of biochemical pathways and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions influence the compound’s accumulation and activity within cells, which are important for its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects .
Properties
IUPAC Name |
1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-10-5-7-11(8-6-10)18-16(24)20-19-15(22)9-13-12-3-1-2-4-14(12)23-21-13/h1-8H,9H2,(H,19,22)(H2,18,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYVVQWXXJYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NNC(=S)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324166 | |
Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824384 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860651-57-6 | |
Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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